molecular formula C9H8O4 B1296877 Methyl 1,3-benzodioxole-2-carboxylate CAS No. 57984-85-7

Methyl 1,3-benzodioxole-2-carboxylate

Cat. No. B1296877
Key on ui cas rn: 57984-85-7
M. Wt: 180.16 g/mol
InChI Key: YXXQQTKETXOUEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08492431B2

Procedure details

Catechol (10.26 g, 93.2 mmol), sodium methoxide (25% by weight in methanol, 40.3 g, 186 mmol), and methyl dichloroacetate (13.3 g, 93.2 mmol) were combined in dry methanol (100 mL). The solution was heated to reflux overnight. The reaction was cooled to room temperature, acidified by addition of concentrated hydrochloric acid and then reduced in volume under vacuum to about 50 mL. Water was added and the mixture was extracted with diethyl ether (3×100 mL). The combined organic solution was dried with MgSO4, concentrated to a brown solid, and chromatographed (2% ethyl acetate in hexane) to yield benzo[1,3]dioxole-2-carboxylic acid methyl ester as a colorless oil.
Quantity
10.26 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
40.3 g
Type
reactant
Reaction Step Two
Quantity
13.3 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]1([C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4])[OH:2].C[O-].[Na+].Cl[CH:13](Cl)[C:14]([O:16][CH3:17])=[O:15].Cl>CO.O>[CH3:17][O:16][C:14]([CH:13]1[O:4][C:3]2[CH:5]=[CH:6][CH:7]=[CH:8][C:1]=2[O:2]1)=[O:15] |f:1.2|

Inputs

Step One
Name
Quantity
10.26 g
Type
reactant
Smiles
C=1(O)C(O)=CC=CC1
Step Two
Name
sodium methoxide
Quantity
40.3 g
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
13.3 g
Type
reactant
Smiles
ClC(C(=O)OC)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with diethyl ether (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic solution was dried with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a brown solid
CUSTOM
Type
CUSTOM
Details
chromatographed (2% ethyl acetate in hexane)

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1OC2=C(O1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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